

# Linerixibat Drug-Drug Interaction Technical Support Center

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Compound of Interest		
Compound Name:	Linerixibat	
Cat. No.:	B607791	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and navigating potential drug-drug interactions (DDIs) with **linerixibat**. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental design and execution.

### Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **linerixibat** and how might this influence its drug-drug interaction potential?

A1: **Linerixibat** is an inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1] By blocking this transporter in the terminal ileum, **linerixibat** reduces the reabsorption of bile acids, leading to their increased fecal excretion.[2] This mechanism of action primarily affects the enterohepatic circulation of bile acids. Due to its targeted action in the gastrointestinal tract and minimal systemic absorption, the potential for systemic drug-drug interactions is generally considered low.

Q2: What is known about the metabolism of **linerixibat** and its potential for CYP-mediated drug interactions?

A2: A human absorption, metabolism, and excretion (AME) study has demonstrated that **linerixibat** has very low absolute oral bioavailability (0.05%) due to minimal absorption from the gastrointestinal tract. The small amount of **linerixibat** that is absorbed is predominantly

#### Troubleshooting & Optimization





eliminated unchanged. Approximately 80% of an intravenous dose is excreted via the biliary/fecal route as the parent drug, with the remaining 20% excreted unchanged in the urine. [1] Interestingly, while in vitro studies initially predicted rapid hepatic clearance via cytochrome P450 3A4 (CYP3A4), the human in vivo data show that **linerixibat** is minimally metabolized.[1] This suggests a low likelihood of **linerixibat** being a victim or perpetrator of clinically significant drug interactions involving the inhibition or induction of CYP enzymes.

Q3: Has a drug-drug interaction study been conducted between **linerixibat** and obeticholic acid (OCA)?

A3: Yes, a clinical drug-drug interaction study has been conducted to investigate the effect of **linerixibat** on the plasma concentrations of obeticholic acid and its conjugates in healthy participants.[3] This is relevant as both drugs may be used in the treatment of Primary Biliary Cholangitis (PBC).

Q4: What is the design of the **linerixibat** and obeticholic acid (OCA) drug-drug interaction study?

A4: The study was an open-label, single-sequence crossover trial. In Part A, approximately 19 healthy participants received once-daily doses of OCA from day 1 to day 37, with twice-daily doses of **linerixibat** administered from day 20 to day 38. An optional Part B with a similar design involved once-daily dosing of both OCA and **linerixibat** with a 12-hour gap between administrations.

Q5: What were the quantitative results of the **linerixibat** and obeticholic acid (OCA) interaction study?

A5: The detailed quantitative pharmacokinetic results from this study, such as the geometric mean ratios for AUC and Cmax of obeticholic acid and its conjugates with and without **linerixibat** co-administration, have not been made publicly available in the reviewed literature. Researchers should consult the official study publications or contact the sponsor (GlaxoSmithKline) for specific data.

Q6: Does **linerixibat** have the potential for transporter-mediated drug interactions?

A6: Recent in vitro research has shown that **linerixibat** can inhibit the hepatic drug transporters OATP1B1, OATP1B3, and OATP2B1, with IC50 values ranging from 1.6 to 29  $\mu$ M. This





suggests a potential for **linerixibat** to affect the pharmacokinetics of drugs that are substrates of these transporters. However, the clinical relevance of these in vitro findings is yet to be fully established, especially considering **linerixibat**'s low systemic exposure.

# **Troubleshooting Guide**

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Issue Encountered	Potential Cause	Recommended Action	
Unexpected changes in the pharmacokinetics of a coadministered OATP1B1/1B3 substrate (e.g., statins, certain antidiabetic agents).	In vitro data suggests linerixibat can inhibit OATP1B1 and OATP1B3. Although linerixibat has low systemic absorption, high local concentrations in the gut may have downstream effects, or minimal systemic concentrations could still impact highly sensitive transporters.	Carefully review the substrate's pharmacokinetic profile. Consider if the observed changes are clinically significant. If designing a new study, incorporate appropriate pharmacokinetic sampling to monitor the substrate's exposure.	
Co-administration of linerixibat with ursodeoxycholic acid (UDCA) leads to altered levels of UDCA conjugates.	Linerixibat does not significantly interact with the absorption of UDCA itself, as UDCA is not a substrate for IBAT. However, the conjugated forms of UDCA, glyco-UDCA (GUDCA) and tauro-UDCA (TUDCA), are transported by IBAT. Inhibition of IBAT by linerixibat can lead to a decrease in the serum concentrations of these conjugates.	This is an expected pharmacological interaction. Monitor clinical efficacy and bile acid profiles. The clinical significance of altered UDCA conjugate levels is currently not fully understood.	
Diarrhea is observed as a more frequent adverse event when linerixibat is coadministered with other medications.	Diarrhea is a known and common adverse event associated with linerixibat, resulting from its mechanism of action (increased bile acids in the colon). This is likely to be an additive effect rather than a drug-drug interaction.	This is an expected side effect of linerixibat treatment. Dose adjustments of linerixibat or management of diarrhea symptoms should be considered based on the clinical trial protocol or prescribing information.	



#### **Data Presentation**

Table 1: Summary of Linerixibat Drug-Drug Interaction Studies

Interacting Drug	Study Design	Population	Key Findings	Reference	
Obeticholic Acid (OCA)	Open-label, single-sequence crossover	Healthy Volunteers	Study conducted to assess the effect of linerixibat on OCA plasma concentrations. Quantitative results on pharmacokinetic parameters (AUC, Cmax) are not yet publicly detailed.		
Ursodeoxycholic Acid (UDCA)	Double-blind, randomized, placebo- controlled, crossover	Patients with Primary Biliary Cholangitis	No significant interaction with UDCA absorption. Serum concentrations of GUDCA and TUDCA (IBAT substrates) were decreased.		

Table 2: In Vitro Transporter Inhibition Profile of Linerixibat



Transporter	Effect	IC50 Range (μΜ)	Potential Clinical Relevance	Reference	
OATP1B1	Inhibition	1.6 - 29	May alter the pharmacokinetic s of OATP1B1 substrates. Clinical significance is yet to be determined due to low systemic exposure of linerixibat.		
OATP1B3	Inhibition	1.6 - 29	May alter the pharmacokinetic s of OATP1B3 substrates. Clinical significance is yet to be determined.		
OATP2B1	Inhibition	1.6 - 29	May alter the pharmacokinetic s of OATP2B1 substrates. Clinical significance is yet to be determined.		

# **Experimental Protocols**

Protocol 1: Linerixibat and Obeticholic Acid Drug-Drug Interaction Study



- Title: An open-label, single sequence crossover, drug interaction study to investigate the
  effect of linerixibat (GSK2330672) on plasma concentrations of obeticholic acid and
  conjugates in healthy participants.
- Study Design: A single-center, open-label, single-sequence crossover study.
- Participants: Approximately 19 healthy adult volunteers.
- · Methodology:
  - Part A:
    - Participants were administered obeticholic acid (10 mg) once daily from Day 1 to Day
       37.
    - Linerixibat (45 mg) was administered twice daily from Day 20 to Day 37, with a single 45 mg dose on Day 38.
    - Pharmacokinetic blood samples for obeticholic acid and its conjugates were collected at predefined time points before and after linerixibat co-administration to assess changes in exposure (AUC and Cmax).
  - Optional Part B:
    - A similar cohort of participants received once-daily obeticholic acid and once-daily linerixibat for 37 days, with a 12-hour interval between the administrations of the two drugs.
- Primary Outcome: To assess the effect of linerixibat on the plasma concentrations of obeticholic acid and its conjugates.

## **Mandatory Visualizations**

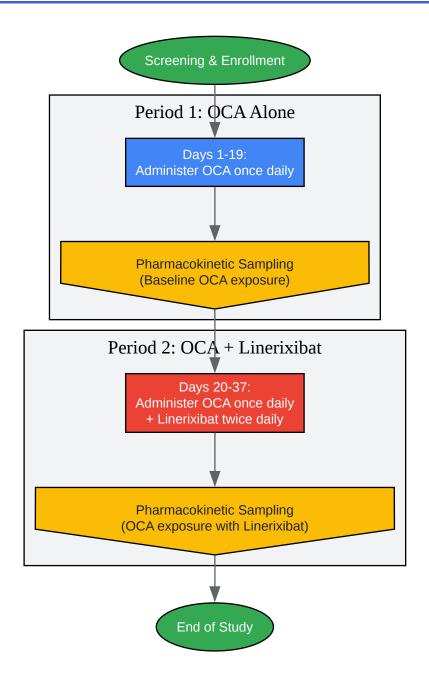




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Caption: Metabolic pathway of orally administered linerixibat.





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Caption: Experimental workflow for the linerixibat and OCA DDI study.

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#### References

- 1. scispace.com [scispace.com]
- 2. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 3. hra.nhs.uk [hra.nhs.uk]
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